Cas no 81489-69-2 (Taxagifine)

Taxagifine structure
Productnaam:Taxagifine
Taxagifine Chemische en fysische eigenschappen
Naam en identificatie
-
- Taxagifine
- Taxagifin
- [ "" ]
- 2-Propenoic acid, 3-phenyl-, (1S,3aR,4R,5R,5aR,7S,9S,9aS,10R,11S,11aR)-5,9,10,11-tetrakis(acetyloxy)tetradecahydro-11a-hydroxy-1,3a,9a-trimethyl-6-methylene-13-oxo-1,4-ethanobenzo(5,6)cycloocta(1,2-C)furan-7-yl ester, (2E)-
- 81489-69-2
- DTXSID801336359
- 2-PROPENOIC ACID, 3-PHENYL-, 5,9,10,11-TETRAKIS(ACETYLOXY)TETRADECAHYDRO-11A-HYDROXY-1,3A,9A-TRIMETHYL-6-METHYLENE-13-OXO-1,4-ETHANOBENZO(5,6)CYCLOOCTA(1,2-C)FURAN-7-YL ESTER, (1S-(1.ALPHA.,3A.BETA.,4.ALPHA.,5.ALPHA.,5A.BETA.,7.ALPHA.(E),9.BETA.,9A.BETA.,10.ALPHA.,11.BETA.,11A.BETA.))-
- NS00093877
- Q15427896
- CHEMBL405007
- (1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetrakis(acetyloxy)-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.0{2,15}.0{5,10}]heptadecan-8-yl (2E)-3-phenylprop-2-enoate
- 1,4-Ethanobenzo(5,6)cycloocta(1,2-C)furan, 2-propenoic acid deriv.
- H6F6Z86DFD
- AKOS032949098
- (1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetrakis(acetyloxy)-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo(10.5.0.0(2,15).0(5,10))heptadecan-8-yl (2E)-3-phenylprop-2-enoate
- UNII-H6F6Z86DFD
- [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate
- ((1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo(10.5.0.02,15.05,10)heptadecan-8-yl) (E)-3-phenylprop-2-enoate
-
- Inchi: InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1
- InChI-sleutel: FQCUWQFKTUBVLA-PGBLWRDZSA-N
- LACHT: CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/c5ccccc5
Berekende eigenschappen
- Exacte massa: 696.27800
- Monoisotopische massa: 696.27819145g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 50
- Aantal draaibare bindingen: 12
- Complexiteit: 1480
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 178Ų
- XLogP3: 2.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 736.1±60.0 °C at 760 mmHg
- Vlampunt: 221.0±26.4 °C
- Oplosbaarheid: Almost insoluble (0.028 g/l) (25 º C),
- PSA: 178.03000
- LogboekP: 3.04970
- Dampfdruk: 0.0±2.5 mmHg at 25°C
Taxagifine Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Taxagifine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5105-5 mg |
Taxagifine |
81489-69-2 | 98% | 5mg |
¥ 4,470 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11760-5mg |
Taxagifine |
81489-69-2 | 5mg |
¥5600.0 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5105-1 mg |
Taxagifine |
81489-69-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5105-1 ml * 10 mm |
Taxagifine |
81489-69-2 | 1 ml * 10 mm |
¥ 6790 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11760-5 mg |
Taxagifine |
81489-69-2 | 5mg |
¥5600.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5105-1 mL * 10 mM (in DMSO) |
Taxagifine |
81489-69-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-15 | |
TargetMol Chemicals | TN5105-5mg |
Taxagifine |
81489-69-2 | 5mg |
¥ 4470 | 2024-07-19 | ||
A2B Chem LLC | AH57137-5mg |
Taxagifine |
81489-69-2 | 95% | 5mg |
$2600.00 | 2024-04-19 |
Taxagifine Gerelateerde literatuur
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
81489-69-2 (Taxagifine) Gerelateerde producten
- 115903-57-6(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol)
- 1701668-33-8(3-(2-bromo-3-nitrophenyl)-2,2-dimethylpropan-1-amine)
- 899949-49-6((4-chlorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate)
- 14763-29-2((2,6-Dibromophenyl)hydrazine)
- 6301-50-4(2-Cyclohexen-1-one,3-(2-methylpropyl)-)
- 194240-79-4(3-(2,4-Dichlorophenyl)-6-methyl-2(1H)-pyridone)
- 1214869-07-4(N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide)
- 1428357-55-4(1-(2-methoxybenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine)
- 98248-75-0(2-(1H-indol-3-yl)-3-methylbutan-1-amine)
- 920115-71-5(N-{1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-ylmethyl}furan-2-carboxamide)
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
